



Vap-1-IN-3 mechanism of action

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Compound of Interest		
Compound Name:	Vap-1-IN-3	
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An In-Depth Technical Guide on the Core Mechanism of Action of Vap-1-IN-3

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vascular Adhesion Protein-1 (VAP-1), also known as Semicarbazide-Sensitive Amine Oxidase (SSAO) and Amine Oxidase Copper-Containing 3 (AOC3), is a unique, dual-function type II transmembrane glycoprotein.[1] It is predominantly expressed on the surface of endothelial cells, smooth muscle cells, and adipocytes. VAP-1 plays a critical role in the inflammatory cascade by mediating the adhesion and transmigration of leukocytes from the bloodstream into inflamed tissues.[2][3][4] Beyond its function as an adhesion molecule, VAP-1 possesses enzymatic activity, catalyzing the oxidative deamination of primary amines. This reaction produces corresponding aldehydes, hydrogen peroxide (H₂O₂), and ammonia, which are themselves pro-inflammatory and contribute to oxidative stress.[1][5]

Given its central role in inflammation, VAP-1 has emerged as a promising therapeutic target for a range of inflammatory diseases. **Vap-1-IN-3**, also identified as compound 136 in the primary literature, is a potent, small-molecule inhibitor of the enzymatic activity of VAP-1. This guide provides a detailed overview of its mechanism of action, supported by available quantitative data, experimental methodologies, and visual pathway diagrams.

Core Mechanism of Action: Substrate Inhibition

Vap-1-IN-3 is classified as a substrate inhibitor of VAP-1. This mechanism entails that **Vap-1-IN-3** itself is recognized and processed by the VAP-1 enzyme as a substrate. However, the rate

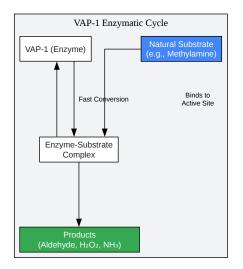


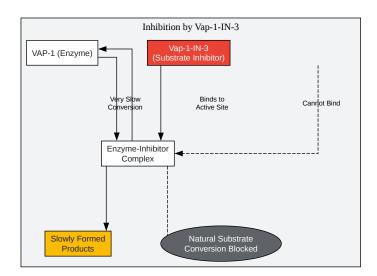




of its conversion into an aldehyde derivative is significantly slower than that of the enzyme's natural substrates. By occupying the active site and being turned over very slowly, **Vap-1-IN-3** effectively acts as a competitive inhibitor, blocking the conversion of endogenous and exogenous primary amines and thereby reducing the production of pro-inflammatory products like hydrogen peroxide.

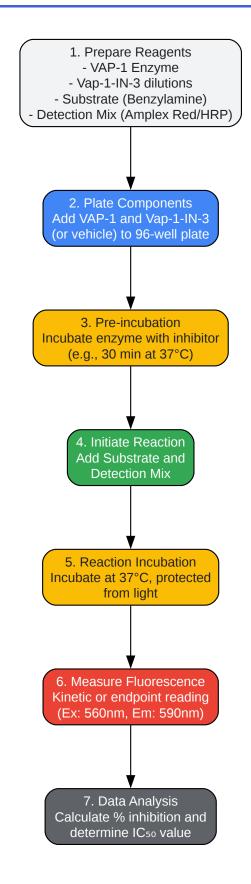












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